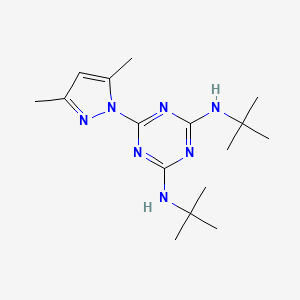
N,N'-di-tert-butyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-di-tert-butyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazine-2,4-diamine, commonly known as DTT, is a compound that has gained significant attention in scientific research due to its unique properties. DTT is a highly selective and potent inhibitor of protein tyrosine phosphatases (PTPs), which makes it a valuable tool for studying the roles of PTPs in various biological processes.
作用機序
DTT works by binding to the active site of N,N'-di-tert-butyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazine-2,4-diamine, which prevents the enzymes from dephosphorylating their substrates. This leads to an accumulation of phosphorylated proteins, which can then be studied to gain insights into the roles of N,N'-di-tert-butyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazine-2,4-diamine in various biological processes.
Biochemical and Physiological Effects:
DTT has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that DTT can inhibit the activity of a wide range of N,N'-di-tert-butyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazine-2,4-diamine, including those implicated in cancer and autoimmune disorders. DTT has also been shown to induce apoptosis in cancer cells and to enhance the immune response to viral infections in vitro.
実験室実験の利点と制限
One of the main advantages of DTT is its high selectivity and potency towards N,N'-di-tert-butyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazine-2,4-diamine. This makes it a valuable tool for studying the roles of these enzymes in various biological processes. However, DTT's potency can also be a limitation in certain experiments, as it can lead to off-target effects. Additionally, DTT's high lipophilicity can make it difficult to work with in aqueous environments.
将来の方向性
There are several future directions for research involving DTT. One area of interest is the development of more selective PTP inhibitors that can target specific isoforms of these enzymes. Another direction is the exploration of DTT's potential as a therapeutic agent for cancer and autoimmune disorders. Finally, there is a need for further studies on the biochemical and physiological effects of DTT, particularly in vivo.
合成法
The synthesis of DTT involves the reaction of 4,6-dichloro-1,3,5-triazine with 3,5-dimethyl-1H-pyrazole-1-carboxylic acid tert-butyl ester in the presence of a base such as triethylamine. The reaction yields DTT as a white crystalline powder with a high purity level.
科学的研究の応用
DTT has been widely used in scientific research to study the roles of N,N'-di-tert-butyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazine-2,4-diamine in various biological processes. N,N'-di-tert-butyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazine-2,4-diamine are enzymes that regulate the phosphorylation state of proteins, which is a critical step in many cellular signaling pathways. Dysregulation of PTP activity has been linked to numerous diseases, including cancer, diabetes, and autoimmune disorders. DTT's ability to selectively inhibit PTP activity has made it a valuable tool for studying the functions of these enzymes in disease states.
特性
IUPAC Name |
2-N,4-N-ditert-butyl-6-(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N7/c1-10-9-11(2)23(22-10)14-18-12(20-15(3,4)5)17-13(19-14)21-16(6,7)8/h9H,1-8H3,(H2,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCSDPOIUDJMIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=NC(=N2)NC(C)(C)C)NC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![10,10-dimethyl-10,11-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione](/img/structure/B5816796.png)
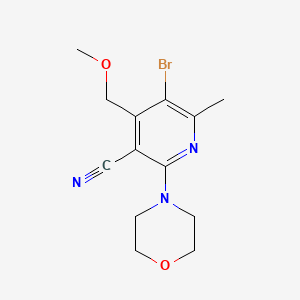




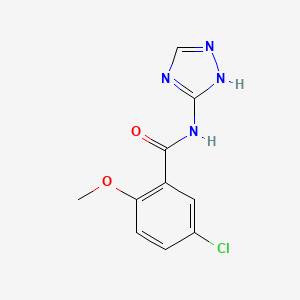
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine](/img/structure/B5816851.png)
![2,6-dichloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5816875.png)
![2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5816886.png)
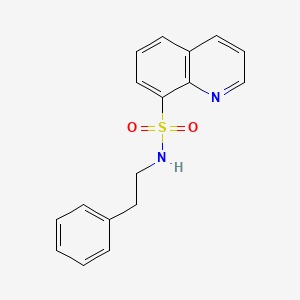
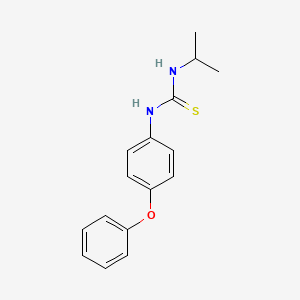
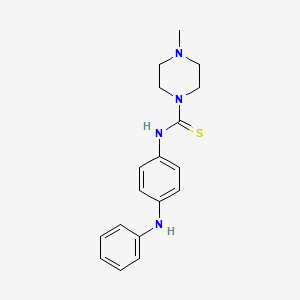
![3-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]thio}-1-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B5816907.png)